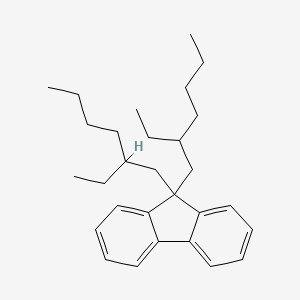
9,9-Bis(2-ethylhexyl)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(2-ethylhexyl)fluorene is a polyfluorene-based compound known for its unique properties, particularly in the field of optoelectronics. This compound is characterized by its light-emitting capabilities, making it a valuable material in the development of polymer light-emitting diodes (PLEDs) and other photonic devices .
Preparation Methods
The synthesis of 9,9-Bis(2-ethylhexyl)fluorene typically involves the Horner-Emmons coupling reaction. This method ensures the formation of defect-free poly(this compound-2,7-vinylene), which is crucial for its application in light-emitting devices . The reaction conditions include the use of specific catalysts and solvents to achieve high yields and molecular weights. Industrial production methods often involve large-scale reactions under controlled environments to maintain the quality and consistency of the product .
Chemical Reactions Analysis
9,9-Bis(2-ethylhexyl)fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids and other coupling agents . The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its light-emitting properties are exploited in imaging and diagnostic tools. Industrially, 9,9-Bis(2-ethylhexyl)fluorene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 9,9-Bis(2-ethylhexyl)fluorene involves its ability to emit light when subjected to electrical stimulation. This is due to the π-conjugated system within the molecule, which allows for efficient electron transport and light emission. The molecular targets and pathways involved include the interaction with specific receptors and the activation of photonic pathways .
Comparison with Similar Compounds
Compared to other similar compounds, such as poly(9,9-dialkylfluorene) and poly(9,9-di-n-hexylfluorene), 9,9-Bis(2-ethylhexyl)fluorene stands out due to its higher luminescence efficiency and stability . Similar compounds include poly(this compound-2,7-vinylene) and poly(9,9-di-n-hexylfluorene), which share some properties but differ in their specific applications and performance .
Properties
IUPAC Name |
9,9-bis(2-ethylhexyl)fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-5-9-15-23(7-3)21-29(22-24(8-4)16-10-6-2)27-19-13-11-17-25(27)26-18-12-14-20-28(26)29/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVFJKHTNWDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407955 |
Source


|
| Record name | 9,9-bis(2-ethylhexyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367524-07-0 |
Source


|
| Record name | 9,9-bis(2-ethylhexyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














